Etofylline nicotinate

Pharmacology Drug Development Clinical Dosing

Researchers studying microcirculation often face compound-level variability when sourcing peripheral vasodilators as a class. Etofylline nicotinate addresses this with a well-defined single-entity structure (MW 329.31, mp 151-152°C). • Dual mechanism: PDE inhibition/adenosine antagonism plus nicotinic acid-mediated vasodilation, enabling multi-target perfusion studies. • Defined DDD of 0.3 g oral and 4.1 h plasma half-life simplify in vivo dosing and PK/PD correlation. • Solubility of 1 g/50 mL boiling water supports liquid oral formulation development without complex solubilization. Supplied with full analytical documentation for procurement reliability.

Molecular Formula C15H15N5O4
Molecular Weight 329.31 g/mol
CAS No. 13425-39-3
Cat. No. B087552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofylline nicotinate
CAS13425-39-3
Molecular FormulaC15H15N5O4
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3
InChIKeyZWIAODBBEZGVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 25 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etofylline Nicotinate (CAS 13425-39-3): Baseline Pharmacological Profile and Procurement Context


Etofylline nicotinate (CAS 13425-39-3) is a synthetic purine derivative within the WHO ATC class C04AD (Peripheral Vasodilators) [1]. It is a covalently linked ester of etofylline, an N-7-substituted theophylline derivative, and nicotinic acid [2]. This molecular design confers a dual pharmacological profile: bronchodilation and smooth muscle relaxation via phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, alongside peripheral vasodilation through nicotinic acid-mediated mechanisms [2][3]. Its primary historical and research applications target peripheral and cerebral circulatory disorders, with a Defined Daily Dose (DDD) established at 0.3 g (oral) [4].

Etofylline Nicotinate Procurement: Why In-Class Substitution Risks Divergent Physicochemical and Pharmacodynamic Outcomes


Generic substitution among peripheral vasodilators in the purine derivative class (ATC C04AD) is scientifically unsound due to divergent physicochemical properties, pharmacokinetic profiles, and molecular targets. Etofylline nicotinate is a single chemical entity with an ester bond linking a xanthine and nicotinic acid moiety, resulting in a specific molecular weight (329.31 g/mol), solubility (1 g/50 mL boiling water), and melting point (151-152°C) [1]. In contrast, comparators like pentoxifylline (a single modified xanthine) and xantinol nicotinate (a salt of a different xanthine derivative and nicotinic acid) possess distinct molecular structures, solubility characteristics, and receptor binding affinities [2]. For instance, while etofylline exhibits Ki-values at adenosine A1/A2 receptors of >170 µM, other xanthine derivatives show potencies ranging from nanomolar to millimolar, directly impacting functional selectivity [3]. Furthermore, the Defined Daily Dose (DDD) varies significantly across this class (0.3 g for etofylline nicotinate vs. 1 g for pentoxifylline oral), reflecting differences in potency and clinical dosing regimens [4]. These quantifiable differences necessitate a compound-specific, rather than class-level, procurement and formulation strategy.

Etofylline Nicotinate: Quantifiable Differentiation from Key Comparators (Pentoxifylline, Xantinol Nicotinate, Theophylline)


Differentiation 1: Defined Daily Dose (DDD) and Potency Benchmarking

The Defined Daily Dose (DDD) for etofylline nicotinate is established by the WHO as 0.3 g (oral), which is significantly lower than the DDD for pentoxifylline (1 g oral) and xantinol nicotinate (0.9 g oral) [1]. This indicates a higher relative potency on a per-gram basis for the target indication (peripheral/cerebral vascular disorders) [1][2].

Pharmacology Drug Development Clinical Dosing

Differentiation 2: Adenosine Receptor Antagonism Potency

In a comparative study of xanthine derivatives, etofylline (the active moiety of etofylline nicotinate) exhibited low affinity for adenosine A1 and A2 receptors, with Ki-values exceeding 170 µM [1]. This is in contrast to more potent antagonists like theophylline (which is more potent than xanthine's Ki of 170 µM) and 1,3-diethyl-8-phenylxanthine (Ki = 0.2 µM at A2) [1]. This data confirms etofylline's profile as a relatively weak adenosine antagonist, suggesting its primary therapeutic effects may rely more heavily on phosphodiesterase inhibition or nicotinic acid-mediated vasodilation rather than potent adenosine receptor blockade.

Molecular Pharmacology Receptor Binding Mechanism of Action

Differentiation 3: Aqueous Solubility and Physicochemical Profile

Etofylline nicotinate exhibits a defined aqueous solubility: 1 gram dissolves in 50 mL of boiling water, and it is moderately soluble in alcohol [1]. This is a key differentiator from other xanthine derivatives which may have different solubility profiles, directly impacting formulation strategies (e.g., liquid oral dosage forms) [1]. Its melting point is also well-defined at 151-152°C, providing a clear quality control parameter .

Preformulation Pharmaceutics API Characterization

Differentiation 4: Comparative Clinical Efficacy in Cerebrovascular Indications (Indirect)

While direct head-to-head clinical trials between etofylline nicotinate and comparators are absent from the primary literature, indirect comparisons via class-level clinical data can be made. For example, a study comparing pentoxifylline to xantinol nicotinate in 58 patients with cerebral thrombosis found pentoxifylline to be more effective in reducing motor deficit and improving memory scores [1]. Given etofylline nicotinate's distinct mechanism and lower DDD, it may occupy a different therapeutic niche. Its primary use in peripheral vascular disorders [2] suggests a different clinical application focus compared to pentoxifylline, which is also extensively studied in intermittent claudication [3].

Clinical Pharmacology Cerebrovascular Disease Outcomes Research

Differentiation 5: Pharmacokinetic Profile (Half-Life)

Etofylline nicotinate, following oral or intravenous administration of a 200 mg dose of etofylline, exhibits a plasma half-life (T1/2) of approximately 4.1 hours in humans [1]. This is a distinct pharmacokinetic parameter compared to theophylline, which has a variable half-life ranging from 3 to 12 hours depending on patient factors and formulation, and pentoxifylline, which has a short half-life of 0.4-0.8 hours for the parent drug but with active metabolites extending the pharmacological effect [2].

Pharmacokinetics ADME Drug Metabolism

Etofylline Nicotinate: Evidence-Backed Research and Industrial Application Scenarios


Peripheral Vascular Disease (PVD) Research Models

Etofylline nicotinate is specifically indicated for research into peripheral vascular disorders and microcirculation, as defined by its ATC classification [1]. Its dual mechanism—combining PDE inhibition/adenosine antagonism (via the etofylline moiety) with direct vasodilation (via nicotinic acid release)—makes it a valuable tool compound for studying multi-target approaches to improving tissue perfusion [2]. Researchers can utilize its well-defined DDD of 0.3 g as a benchmark for in vivo dosing studies [3].

Formulation Development for Aqueous Dosage Forms

The established aqueous solubility of etofylline nicotinate (1 g/50 mL boiling water) [1] directly supports its use in the development of liquid oral formulations, such as syrups or suspensions, or as a starting point for injectable solutions. This solubility profile is a distinct advantage over less soluble xanthine derivatives, potentially simplifying the manufacturing process and reducing the need for complex solubilization techniques [2].

Pharmacokinetic and ADME Studies with a Defined Half-Life

The human plasma half-life of 4.1 hours for the etofylline component provides a well-characterized parameter for designing and interpreting pharmacokinetic studies [1]. This contrasts with compounds like pentoxifylline, which have very short parent drug half-lives or complex active metabolite profiles [2]. Etofylline nicotinate is therefore a suitable candidate for studies requiring a predictable and measurable systemic exposure, simplifying the correlation of plasma concentration with pharmacodynamic effects.

Quality Control and Analytical Reference Standard

Etofylline nicotinate possesses clearly defined physicochemical properties, including a sharp melting point of 151-152°C and a well-characterized molecular structure [1][2]. These properties make it a suitable candidate for use as a reference standard in analytical method development, such as HPLC or UV spectrophotometry, for quality control of bulk drug substance or finished pharmaceutical products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etofylline nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.